3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22BrN5O2 and its molecular weight is 504.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS No: 866870-66-8) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H22BrN5O2. The structural features include:
- A triazole ring , which is known for its role in enhancing biological activity.
- A quinazoline moiety , which has been associated with various pharmacological effects including anticancer and antimicrobial activities.
- Two methoxy groups on the phenyl ring that may influence solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against various cancer cell lines such as A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated significant antiproliferative effects with IC50 values ranging from 2.3 to 5.9 µM, suggesting a potent activity compared to standard chemotherapeutics like Cisplatin .
Table 1: Anticancer Activity of the Compound
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
A549 | 5.9 ± 1.7 | Cisplatin | 15.37 |
SW-480 | 2.3 ± 0.91 | Cisplatin | 16.1 |
MCF-7 | 5.65 ± 2.33 | Cisplatin | 3.2 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analyses demonstrated that treatment with the compound significantly increased early and late apoptotic cells in a dose-dependent manner .
- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the S phase, further contributing to its anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations suggest that the compound may possess antimicrobial activity. The structural similarity to other quinazoline derivatives known for their antimicrobial properties indicates potential effectiveness against various bacterial strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds within the quinazoline family:
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxicity against cancer cell lines, revealing that modifications in substituents significantly influenced biological activity .
- Computational Studies : Molecular docking studies have been employed to predict binding affinities to targets such as Epidermal Growth Factor Receptor (EGFR), indicating that this compound could be a promising candidate for further development in cancer therapy .
属性
IUPAC Name |
3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5O2/c1-32-21-11-10-16(14-22(21)33-2)12-13-27-24-19-8-3-4-9-20(19)31-25(28-24)23(29-30-31)17-6-5-7-18(26)15-17/h3-11,14-15H,12-13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQUWLNCDBTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。